molecular formula C15H10N2O5 B11998021 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester

2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester

Cat. No.: B11998021
M. Wt: 298.25 g/mol
InChI Key: ZMXDIXKWWXDNMP-CSKARUKUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester is an organic compound with a complex structure that includes a cyano group, a nitro-phenyl group, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the nitro-phenyl group through electrophilic aromatic substitution. The cyano group is then added via a nucleophilic substitution reaction. Finally, the acrylic acid methyl ester moiety is introduced through esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate each step of the synthesis. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the nitro-phenyl group.

    Reduction: Reduction reactions can target the nitro group, converting it to an amine.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the cyano group.

Major Products

    Oxidation: Products may include furan derivatives with additional oxygen-containing functional groups.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of heterocyclic compounds and pharmaceuticals.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry. For instance, the nitro-phenyl group can be modified to produce bioactive molecules with antimicrobial or anticancer properties. The cyano group is also a key feature in many pharmacologically active compounds.

Industry

In materials science, this compound can be used to develop novel polymers and materials with specific electronic or optical properties. Its unique structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The biological activity of 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester and its derivatives is often related to their ability to interact with specific molecular targets. For example, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The cyano group can also participate in interactions with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(5-phenyl-furan-2-YL)-acrylic acid methyl ester: Lacks the nitro group, which may result in different reactivity and biological activity.

    2-Cyano-3-(5-(2-amino-phenyl)-furan-2-YL)-acrylic acid methyl ester: Contains an amino group instead of a nitro group, potentially altering its chemical and biological properties.

    2-Cyano-3-(5-(2-methyl-phenyl)-furan-2-YL)-acrylic acid methyl ester: The presence of a methyl group instead of a nitro group can affect its reactivity and applications.

Uniqueness

The presence of both a nitro-phenyl group and a cyano group in 2-Cyano-3-(5-(2-nitro-phenyl)-furan-2-YL)-acrylic acid methyl ester makes it unique compared to similar compounds. These functional groups provide a wide range of chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C15H10N2O5

Molecular Weight

298.25 g/mol

IUPAC Name

methyl (E)-2-cyano-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enoate

InChI

InChI=1S/C15H10N2O5/c1-21-15(18)10(9-16)8-11-6-7-14(22-11)12-4-2-3-5-13(12)17(19)20/h2-8H,1H3/b10-8+

InChI Key

ZMXDIXKWWXDNMP-CSKARUKUSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])/C#N

Canonical SMILES

COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2[N+](=O)[O-])C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.